molecular formula C11H11N3O2 B13610378 methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate

methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B13610378
M. Wt: 217.22 g/mol
InChI Key: WRUSYDRVBLXDTL-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate can be synthesized through various methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis. This method involves the reaction of triazole carboxylates with amines under neutral conditions, using toluene as a solvent. The use of microwave energy significantly reduces reaction times and enhances yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Biological Activity

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its antifungal, antibacterial, and antitumor properties. This article delves into the biological activities of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure with three nitrogen atoms, which contributes to its unique biological properties. The compound's molecular formula is C12H12N4O2C_{12}H_{12}N_4O_2, and it exhibits characteristics typical of triazole derivatives, including solubility in organic solvents and stability under various conditions.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various fungal pathogens. In studies, it was found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these fungi were reported at concentrations as low as 10 µg/mL, indicating potent antifungal effects .

Antibacterial Activity

The compound also exhibits broad-spectrum antibacterial activity. It has been tested against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antibacterial activity data:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Salmonella typhimurium30

These results suggest that this compound could be a candidate for developing new antibacterial agents .

Antitumor Activity

Recent studies have indicated that this compound possesses antitumor properties. It has shown cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The results from an MTT assay demonstrated a dose-dependent decrease in cell viability at concentrations ranging from 10 to 100 µg/mL. Notably, the compound exhibited an IC50 value of approximately 30 µg/mL against acute lymphoblastic leukemia cells .

The biological activities of this compound are attributed to its ability to interact with specific biological targets. For instance:

  • Antifungal Mechanism : The compound disrupts fungal cell membrane integrity and inhibits key enzymes involved in ergosterol biosynthesis.
  • Antibacterial Mechanism : It interferes with bacterial cell wall synthesis and protein synthesis pathways.
  • Antitumor Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .

Toxicity and Safety Profile

Toxicity studies indicate that this compound has low toxicity levels. In vitro tests on human peripheral blood mononuclear cells (PBMCs) showed cell viability rates above 90% at high doses (up to 100 µg/mL), suggesting a favorable safety profile for potential therapeutic applications .

Current Research Trends

Research on this compound continues to evolve. Current studies focus on:

  • Enhancing Efficacy : Modifying the chemical structure to improve potency against resistant strains.
  • Combination Therapies : Investigating synergistic effects with other antimicrobial agents.
  • Mechanistic Studies : Elucidating detailed mechanisms of action through molecular docking studies and pathway analyses .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-benzyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-13-12-8-14(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

WRUSYDRVBLXDTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=CN1CC2=CC=CC=C2

Origin of Product

United States

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